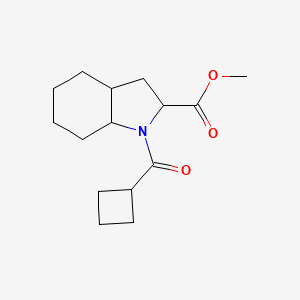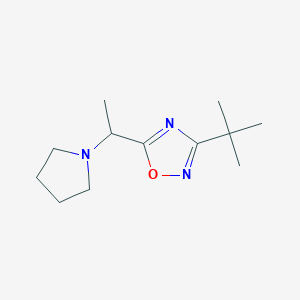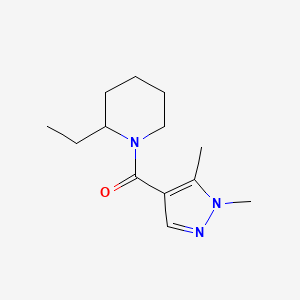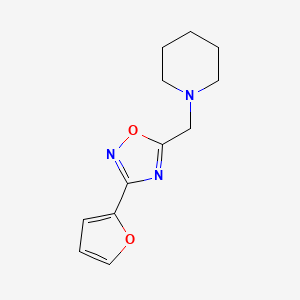
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (FPO) is a heterocyclic compound that has gained attention in scientific research for its potential use as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole inhibits the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and yield. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is also stable under various conditions, making it suitable for long-term storage. However, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole should focus on its potential use as a therapeutic agent in various diseases, including cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole and its effects on various signaling pathways. Furthermore, the development of novel synthesis methods for 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole may improve its bioavailability and efficacy. Finally, the use of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole in combination with other therapeutic agents should be explored to enhance its therapeutic potential.
Synthesemethoden
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid hydrazide with piperidine-1-carboxaldehyde in the presence of a catalyst. Another synthesis method involves the reaction of 2-amino-5-(piperidin-1-ylmethyl)-1,3,4-thiadiazole with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to yield 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential use as a therapeutic agent. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-6-15(7-3-1)9-11-13-12(14-17-11)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFWWPVHIVMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
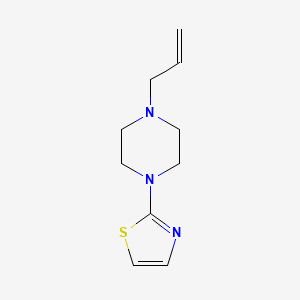
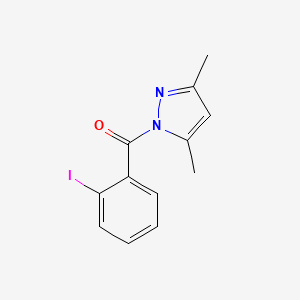


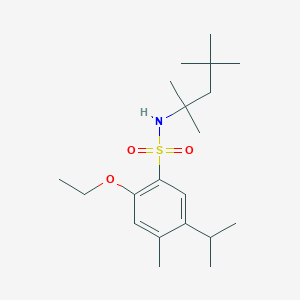
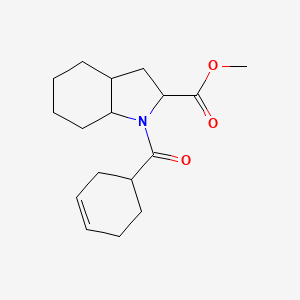
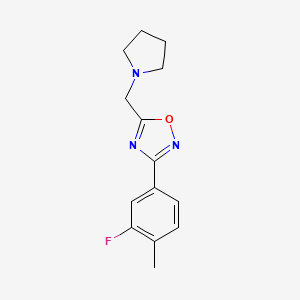
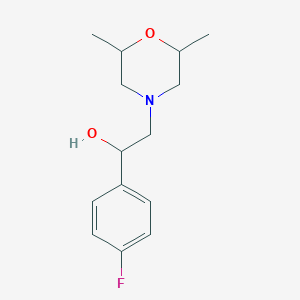
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
